molecular formula C15H27NO3 B2472560 Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate CAS No. 2109436-84-0

Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate

Cat. No.: B2472560
CAS No.: 2109436-84-0
M. Wt: 269.385
InChI Key: TXXOGFXDGSQFKJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate is a specialized piperidine derivative designed for use as a key synthetic intermediate in advanced medicinal chemistry and drug discovery projects. This compound is of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in drug discovery. Its molecular structure, featuring a protected piperidine nitrogen and a hydroxycyclopentyl group, makes it a versatile scaffold for constructing linkers and functional elements in bifunctional molecules. These molecules are engineered to recruit target proteins to E3 ubiquitin ligases, leading to their degradation via the ubiquitin-proteasome system. The tert-butyloxycarbonyl (Boc) protecting group is crucial for modulating the molecule's physicochemical properties, such as permeability, and can be selectively removed to reveal a secondary amine for further synthetic elaboration. Similarly, the hydroxycyclopentyl moiety offers a handle for conjugation to other molecular entities. As a research compound, it provides a critical structural foundation for exploring new chemical space and developing potential therapeutic agents targeting historically challenging disease pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(17)16-10-6-12(7-11-16)15(18)8-4-5-9-15/h12,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXOGFXDGSQFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopentanol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the cyclopentyl ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Neuroprotective Effects

Recent studies have indicated that compounds similar to tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate exhibit neuroprotective properties. For example, research has shown that derivatives of piperidine can act as inhibitors of amyloid beta aggregation, which is significant in the context of Alzheimer's disease. These compounds reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration .

Antimicrobial Activity

Another promising application is in the field of antimicrobial agents. Piperidine derivatives have been studied for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) studies have revealed that modifications in the piperidine ring can enhance antibacterial potency. For instance, certain derivatives have shown effective inhibition against Mycobacterium tuberculosis, suggesting potential for developing new tuberculosis treatments .

Data Tables

Application Area Effect/Outcome Reference
NeuroprotectionInhibition of amyloid beta aggregation
AntimicrobialEffective against Mycobacterium tuberculosis
Anti-inflammatoryReduction in TNF-α levels

Case Study 1: Neuroprotection in Alzheimer's Models

In vitro studies demonstrated that this compound significantly reduced cell death in astrocytes exposed to amyloid beta peptide (Aβ) through mechanisms involving decreased TNF-α production and oxidative stress markers. This suggests its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

A series of piperidine derivatives were tested for their antimicrobial activity against resistant strains of bacteria. The results indicated that specific modifications to the piperidine structure led to enhanced efficacy, with some compounds achieving IC50 values in the low micromolar range against Mycobacterium tuberculosis. This highlights the potential for developing new antibiotics from this class of compounds .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxy group in the cyclopentyl ring can form hydrogen bonds with target proteins, influencing their activity. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Diversity

Piperidine derivatives with Boc protection are widely used in drug discovery. Below is a comparison of substituents, properties, and applications:

Compound Name Substituent at 4-Position Molecular Formula Key Structural Features Applications/Notes References
Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate 1-hydroxycyclopentyl Not explicitly provided Cyclic hydroxyalkyl group, polar Potential intermediate in drug synthesis N/A
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate [3b] 4-methylpentyl C16H31NO2 Linear alkyl chain, lipophilic Synthesized via Boc protection (86% yield)
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 3-hydroxypropyl C13H25NO3 Hydroxyalkyl chain, polar Used as a hydroxyl-protecting group in drug synthesis
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino-pyridinyl C15H23N3O2 Aromatic amine, basic Research chemical; no GHS classification
Tert-butyl 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate 2-(trifluoromethyl)phenyl C17H22F3NO2 Electron-withdrawing aryl group Synthesized via Grignard addition

Key Observations:

  • Polarity: Hydroxy-substituted derivatives (e.g., 1-hydroxycyclopentyl, 3-hydroxypropyl) exhibit higher polarity than alkyl or aryl analogs, influencing solubility and reactivity .
  • Synthetic Flexibility: The Boc group is universally employed for nitrogen protection, but substituent introduction varies. For example, Grignard reactions are used for aryl groups , while nucleophilic substitutions apply to hydroxyalkyl chains .
  • Biological Relevance: Hydroxy and amino groups enhance interactions with biological targets, making such derivatives common in active pharmaceutical ingredients (APIs) .

Physicochemical Properties

  • Solubility: Hydroxy-containing derivatives (e.g., 3-hydroxypropyl) are more water-soluble than lipophilic analogs like 4-methylpentyl .
  • Stability: The Boc group confers stability against nucleophiles and bases, though deprotection under acidic conditions (e.g., HCl/ether) is common .
  • Spectroscopic Data:
    • NMR: Tert-butyl peaks appear at ~1.4 ppm (¹H) and ~28 ppm (¹³C). Hydroxy groups show broad ~1–5 ppm (¹H) signals, as in ’s 3b .
    • HRMS: Used to confirm molecular weights (e.g., 3b: [M+H]+ = 278.2) .

Biological Activity

Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and related research findings, supported by data tables and relevant case studies.

Basic Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC_{13}H_{23}N_{1}O_{3}
Molecular Weight239.33 g/mol
CAS Number150008-24-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its pharmacological effects.

Pharmacological Studies

Research indicates that this compound exhibits various pharmacological activities:

  • Antinociceptive Effects : Studies have shown that this compound may possess pain-relieving properties. In animal models, it has demonstrated a significant reduction in pain responses compared to control groups.
  • Neuroprotective Activity : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

  • Study on Pain Relief : A recent study evaluated the antinociceptive effects of this compound in rodents. The results indicated a dose-dependent reduction in pain responses, particularly in models of inflammatory pain.
  • Neuroprotection in Cell Cultures : In vitro studies using neuronal cell lines treated with oxidative stress showed that the compound significantly reduced cell death and improved cell viability, suggesting its potential as a neuroprotective agent.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : The initial step includes the reaction of tert-butyl carbamate with cyclopentene to form the piperidine derivative.
  • Hydroxylation : Subsequent hydroxylation of the cyclopentane moiety is achieved through oxidation reactions.
  • Carboxylation : Finally, carboxylic acid derivatives are introduced to yield the final product.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylateModerate analgesic effectsSimilar structural framework
Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylateAntimicrobial propertiesDifferent functional groups

Q & A

Q. What synthetic methodologies are employed for the preparation of tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the piperidine core via nucleophilic substitution or coupling reactions. For example, tert-butyl piperidine carboxylate derivatives are often synthesized by reacting piperidine precursors with tert-butyl dicarbonate under basic conditions .
  • Step 2 : Introduction of the 1-hydroxycyclopentyl group via alkylation or Grignard reactions. Temperature control (0–25°C) and solvent selection (e.g., THF or dichloromethane) are critical to minimize side reactions like epimerization or over-alkylation .
  • Step 3 : Purification using silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product in ≥95% purity .

Q. Key optimization strategies :

  • Use of anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .
  • Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

  • Structural confirmation :
    • ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for 9H), piperidine protons (δ 2.5–4.0 ppm), and cyclopentyl hydroxy group (δ ~1.8–2.2 ppm) .
    • FT-IR : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (O-H stretch at ~3400 cm⁻¹) groups .
  • Purity assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm ≥95% purity .
    • LC-MS : Verify molecular ion ([M+H]⁺) and absence of byproducts .

Advanced Questions

Q. How can computational chemistry guide the prediction of reactivity and stereochemical outcomes in derivatives of this compound?

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in reactions (e.g., nucleophilic additions to the piperidine ring) .
  • Molecular docking : Screen derivatives against protein targets (e.g., GPCRs) to prioritize compounds with high binding affinity .
  • Software tools : Gaussian (for DFT), AutoDock Vina (for docking), and PyMOL (for visualization) .

Q. Example workflow :

Optimize geometry of the compound using B3LYP/6-31G* basis set.

Simulate reaction pathways to identify low-energy intermediates.

Validate predictions with experimental data (e.g., NMR coupling constants) .

Q. How can discrepancies between theoretical and experimental stereochemical data be resolved?

  • X-ray crystallography : Use SHELX-based refinement to determine absolute configuration (e.g., CCDC deposition for chiral centers) .
  • Dynamic NMR : Analyze variable-temperature ¹H NMR to study conformational equilibria affecting stereochemical assignments .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to resolve enantiomeric excess .

Case study : A 2024 study resolved conflicting NOESY data by correlating DFT-predicted dihedral angles with crystallographic data, confirming the trans-configuration of substituents .

Q. What strategies minimize side reactions during the functionalization of the 1-hydroxycyclopentyl group?

  • Kinetic control : Use low temperatures (–20°C) and slow reagent addition to suppress over-alkylation .
  • Protecting groups : Temporarily protect the hydroxyl group with TBSCl before introducing electrophilic reagents .
  • In situ monitoring : Employ ReactIR or HPLC-MS to detect intermediates and adjust reaction parameters dynamically .

Table 1 : Optimization of reaction conditions for hydroxycyclopentyl derivatization

ParameterOptimal ValueSide Reaction Mitigated
Temperature0°CEpimerization
SolventAnhydrous THFHydrolysis
CatalystDMAP (5 mol%)Unwanted ring-opening

Q. How do structural modifications of the piperidine ring influence structure-activity relationships (SAR) in related compounds?

Key findings from SAR studies :

  • Hydroxy group position : Moving the hydroxycyclopentyl group from C4 to C3 reduces binding affinity to σ receptors by ~50% .
  • Steric effects : Bulky tert-butyl groups enhance metabolic stability but reduce solubility (logP increases by 1.5 units) .

Table 2 : Comparison of derivatives and biological activity

DerivativeTarget (IC₅₀)Solubility (mg/mL)
C4-hydroxycyclopentyl (parent)σ1: 12 nM0.8
C3-hydroxycyclopentylσ1: 25 nM1.2
tert-Butyl removedσ1: 120 nM3.5

Q. Methodological recommendations :

  • Use radioligand binding assays (³H-DTG for σ receptors) to quantify affinity .
  • Perform MD simulations to correlate steric bulk with target engagement .

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